molecular formula C14H9N3O B2475153 12H-quinoxalino[2,3-b][1,4]benzoxazine CAS No. 258-16-2

12H-quinoxalino[2,3-b][1,4]benzoxazine

Cat. No. B2475153
CAS RN: 258-16-2
M. Wt: 235.246
InChI Key: DVVDOLPZDYBCBZ-UHFFFAOYSA-N
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Description

12H-quinoxalino[2,3-b][1,4]benzoxazine is a chemical compound with the molecular formula C14H9N3O . It has been studied as a photosensitizer in cationic photopolymerization .


Synthesis Analysis

The synthesis of 12H-quinoxalino[2,3-b][1,4]benzoxazine involves complex chemical reactions. For instance, photoredox pairs consisting of dyes based on a 12H-quinoxalino[2,3-b][1,4]benzothiazine skeleton and iodonium salt are found to be effective initiation systems for cationic polymerization of epoxide monomers and tetrahydrofuran using VIS light .


Molecular Structure Analysis

The molecular structure of 12H-quinoxalino[2,3-b][1,4]benzoxazine is characterized by a quinoxaline core, which is a complex ring of benzene and pyrazine .


Chemical Reactions Analysis

In the context of photopolymerization, 12H-quinoxalino[2,3-b][1,4]benzoxazine acts as a photosensitizer. The efficiency of these initiator systems is discussed on the basis of the free energy change for electron transfer from benzothiazine dyes to the iodonium compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 12H-quinoxalino[2,3-b][1,4]benzoxazine include a molecular weight of 235.241 Da and a monoisotopic mass of 235.074554 Da .

Scientific Research Applications

1. Biomedical Applications

12H-quinoxalino[2,3-b][1,4]benzoxazine derivatives, falling under the larger family of quinoxaline compounds, have shown promise in a range of biomedical applications. These compounds are known for their antimicrobial activities and are being investigated for chronic and metabolic disease treatment. The structural modification of quinoxaline compounds can lead to a variety of biomedical applications, particularly in antimicrobial activities, which is crucial given the rising concern of antibiotic resistance (Pereira et al., 2015). Similarly, quinoxaline and its analogs have been explored for their antitumoral properties, showcasing the potential of these compounds in cancer research (Aastha Pareek and Dharma Kishor, 2015).

2. Pharmaceutical Chemistry

Quinoxaline derivatives, which include 12H-quinoxalino[2,3-b][1,4]benzoxazine, are an important class in medicinal chemistry due to their bioactive properties. These compounds are being extensively studied and utilized in various biological activities. With a view to explore these versatile molecules, series of novel quinoxalinones have been synthesized, showing promising antibacterial activity, thus indicating their potential in developing new medicinal agents (Tiwary et al., 2016). Furthermore, benzoxazines and their derivatives are being used in organic synthesis for creating biologically active compounds, suggesting their significant role in pharmaceutical research (N. Siddiquia, R. Alama, Waquar Ahsan, 2010).

3. Advanced Material Science

The structure of 12H-quinoxalino[2,3-b][1,4]benzoxazine and its derivatives make them suitable for advanced material science applications. Dipyrazino[2,3-f:2′,3′-h]quinoxaline, a derivative, has been used extensively as a basic scaffold in a plethora of molecular, macromolecular, and supramolecular systems for a variety of applications, such as n-type semiconductors, sensors, and energy storage. This showcases the potential of quinoxaline derivatives in the field of organic materials and nanoscience (Segura et al., 2015).

4. Pharmacological Potential

Benzoxazine derivatives, including 12H-quinoxalino[2,3-b][1,4]benzoxazine, have a versatile structure and are important building blocks in medicinal chemistry. These compounds have gained attention due to their varied pharmacological properties and potential as new drug candidates. The broad spectrum of bioactivities, including anti-microbial, anti-cancer, and anti-tuberculosis, highlights the pharmacological significance of these compounds in drug discovery and therapeutic applications (Tang et al., 2022).

Mechanism of Action

The mechanism of action of 12H-quinoxalino[2,3-b][1,4]benzoxazine in photopolymerization involves photoinduced electron transfer. This process is initiated by the absorption of light, which triggers a series of chemical reactions .

Future Directions

The future research directions for 12H-quinoxalino[2,3-b][1,4]benzoxazine could involve further exploration of its potential applications in photopolymerization and other chemical processes . Its unique properties make it a promising candidate for various industrial applications.

properties

IUPAC Name

12H-quinoxalino[2,3-b][1,4]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O/c1-2-6-10-9(5-1)15-13-14(17-10)18-12-8-4-3-7-11(12)16-13/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVDOLPZDYBCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12H-quinoxalino[2,3-b][1,4]benzoxazine

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